(5-溴恶唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

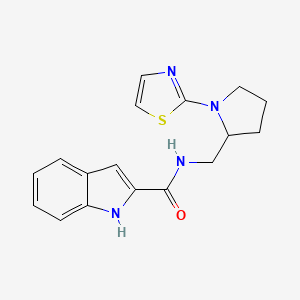

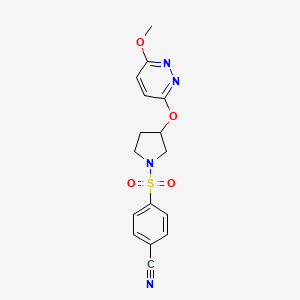

“(5-Bromooxazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNO2. It has a molecular weight of 177.99 . The IUPAC name for this compound is also “(5-bromooxazol-2-yl)methanol” and its structure can be represented by the SMILES notation: BrC1=CN=C(CO)O1 .

Synthesis Analysis

The synthesis of “(5-Bromooxazol-2-YL)methanol” involves a reaction with hydrogen chloride in methanol at 0 - 20℃ for 3.5 hours . Another step in the synthesis involves a reaction with carbon tetrabromide and triphenylphosphine in dichloromethane at 0 - 20℃ for 2 hours .

Molecular Structure Analysis

The molecular structure of “(5-Bromooxazol-2-YL)methanol” consists of 8 heavy atoms, 5 of which are aromatic . The compound has 1 rotatable bond, 3 H-bond acceptors, and 1 H-bond donor .

Physical And Chemical Properties Analysis

“(5-Bromooxazol-2-YL)methanol” is an off-white solid . It has a high GI absorption and is BBB permeant . The compound is not a substrate or inhibitor for various CYP enzymes . Its Log Po/w values range from -0.48 to 1.54 . The compound is very soluble, with solubility values ranging from 2.15 mg/ml to 15.8 mg/ml .

科学研究应用

芳基和烷基恶唑的合成

化学物质(5-溴恶唑-2-基)甲醇已被用于合成2-芳基恶唑、它们的5-氘代物和5-烷基-2-芳基恶唑。这些化合物由2-芳基-5-溴恶唑通过卤素/金属交换与丁基锂制备,然后分别用水分、甲醇-O-d或烷基卤化物处理,产生良好的结果 (Kashima & Arao, 1989).

吡咯并[3,4-b]吡啶-5-酮的多组分合成

涉及(5-溴恶唑-2-基)甲醇的新型多组分合成导致生成5-氨基恶唑和吡咯并[3,4-b]吡啶-5-酮,产率良好至极好。该合成途径包括涉及酰化/IMDA/逆迈克尔环反转的三重多米诺序列,展示了该化合物在支架生成反应中的多功能性 (Janvier et al., 2002).

衍生物的抗氧化性能

(5-溴恶唑-2-基)甲醇衍生物在体外显示出有效的抗氧化能力。对合成溴酚的研究,包括(5-溴恶唑-2-基)甲醇的衍生物,由于其显着的抗氧化性能而显示出有希望的潜力,与标准抗氧化剂化合物如BHA、BHT、α-生育酚和特罗洛克斯相比 (Çetinkaya et al., 2012).

农药的催化降解

利用基于(5-溴恶唑-2-基)甲醇的催化剂对有机磷农药进行催化降解,突出了一个环境应用。这些催化剂显着加速了磷酸三酯的甲醇解,为对氧乐果和苯硫磷等农药的催化降解提供了一种方法 (Desloges et al., 2004).

抗结核活性

由(5-溴恶唑-2-基)甲醇合成的化合物已显示出对结核分枝杆菌(包括多药耐药菌株)有希望的体外和体内活性。这强调了该化合物在开发新的抗结核药物中的潜力 (Sriram et al., 2006).

安全和危害

属性

IUPAC Name |

(5-bromo-1,3-oxazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-3-1-6-4(2-7)8-3/h1,7H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCNATHPEVHILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)CO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1454907-14-2 |

Source

|

| Record name | (5-bromooxazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2861435.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)

![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)

![N-benzyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2861448.png)

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide](/img/structure/B2861450.png)

![1-((1R,5S)-8-((E)-3-(furan-2-yl)acryloyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2861452.png)

![2,2-Dimethyl-3-[methyl(2-methylpropyl)amino]propan-1-ol](/img/structure/B2861453.png)